molecular formula C15H13ClF3NO3 B020156 Efavirenz amino alcohol methyl carbamate CAS No. 211563-40-5

Efavirenz amino alcohol methyl carbamate

Cat. No.: B020156
CAS No.: 211563-40-5
M. Wt: 347.71 g/mol
InChI Key: WEIAOBYESJHWBW-AWEZNQCLSA-N
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Description

Efavirenz Amino Alcohol Methyl Carbamate ( 211563-40-5) is a critical pharmaceutical impurity and reference standard vital for the analysis and quality control of the antiretroviral drug Efavirenz . Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment and prevention of HIV-1 infection, used in combination antiretroviral therapy . This compound is specifically applied during the analytical method development and validation for Abbreviated New Drug Applications (ANDA) and commercial production of Efavirenz, ensuring the drug's safety and efficacy profile . The meticulous monitoring and control of such impurities throughout the drug's lifecycle are essential, as they can impact the product's shelf life, therapeutic effects, and overall quality . Supplied with comprehensive characterization data, including Certificate of Analysis (CoA), 1H NMR, 13C NMR, IR, MASS, and HPLC purity, this standard supports rigorous QC/QA processes in pharmaceutical research . This product is intended for research use only and is not approved for human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO3/c1-23-13(21)20-12-5-4-10(16)8-11(12)14(22,15(17,18)19)7-6-9-2-3-9/h4-5,8-9,22H,2-3H2,1H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIAOBYESJHWBW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211563-40-5
Record name Efavirenz amino alcohol methyl carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EFAVIRENZ AMINO ALCOHOL METHYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376R1A850V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Efavirenz Amino Alcohol Methyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical properties of (S)-Methyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenylcarbamate, a known impurity of the antiretroviral drug Efavirenz. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis, control, and understanding of Efavirenz and its related substances.

Introduction and Strategic Importance

Efavirenz is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] As with any pharmaceutical active ingredient, the identification and control of impurities are critical to ensure the safety and efficacy of the final drug product.[2] Efavirenz amino alcohol methyl carbamate, designated as Efavirenz Impurity H by some pharmacopeias, is a process-related impurity or degradation product that requires careful monitoring.[3][4] Understanding its chemical properties is not merely a regulatory formality but a scientific necessity to ensure the quality of Efavirenz-containing medicines.

This guide provides a detailed examination of the chemical characteristics of this specific impurity, offering insights into its synthesis for use as a reference standard, its physicochemical properties, and the analytical methodologies required for its accurate quantification.

Chemical Identity and Structure

The fundamental identity of a molecule is rooted in its structure. Efavirenz amino alcohol methyl carbamate is a carbamate derivative of the amino alcohol precursor of Efavirenz.

Systematic Name: (S)-Methyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenylcarbamate[5]

CAS Number: 211563-40-5[6]

Molecular Formula: C₁₅H₁₃ClF₃NO₃[5]

Molecular Weight: 347.72 g/mol [3]

The structure retains the chiral center of the parent Efavirenz molecule, with the core difference being the open-ring structure and the presence of a methyl carbamate group on the aniline nitrogen.

Caption: Chemical structure of the title compound.

Synthesis Pathway and Formation Logic

As a process-related impurity, Efavirenz amino alcohol methyl carbamate can arise from an incomplete cyclization of the amino alcohol precursor during the synthesis of Efavirenz, particularly if a methylating agent is present or if there is a reaction with a methyl carbamate-containing reagent. For its use as a reference standard, a targeted synthesis is necessary.

A plausible synthetic route involves the reaction of the key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, with methyl chloroformate in the presence of a non-nucleophilic base.

Proposed Synthesis of Efavirenz Amino Alcohol Methyl Carbamate start (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol product Efavirenz Amino Alcohol Methyl Carbamate start->product Reaction reagent Methyl Chloroformate (ClCOOCH3) reagent->product Reactant base Non-nucleophilic base (e.g., Pyridine) base->product Catalyst

Caption: Proposed synthetic pathway for the reference standard.

Experimental Protocol: Synthesis of the Reference Standard

  • Dissolution: Dissolve (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as pyridine, dropwise while maintaining the temperature.

  • Reagent Addition: Slowly add methyl chloroformate to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

The physicochemical properties of an impurity are critical for developing appropriate analytical methods and for understanding its potential behavior in a drug formulation.

PropertyValueSource
Molecular Weight 347.72 g/mol [3]
XLogP3 4.1[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]
Solubility Soluble in Methanol-DMSO mixtures.[3]
Storage Temperature 2-8 °C[3]

Note: A comprehensive experimental determination of properties such as melting point, pKa, and solubility in a range of pharmaceutically relevant solvents would require the analysis of the pure reference standard.

Spectroscopic and Analytical Characterization

The definitive identification and quantification of Efavirenz amino alcohol methyl carbamate rely on a combination of spectroscopic and chromatographic techniques. A commercially available reference standard is essential for these analyses.[7][8] The Certificate of Analysis (COA) accompanying such a standard will provide the definitive spectra and chromatographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of the impurity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, the methyl group of the carbamate, and the hydroxyl proton. The specific chemical shifts and coupling constants would be provided in the COA of the reference standard.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the carbamate, the aromatic carbons, the carbons of the cyclopropyl ring, the trifluoromethyl carbon, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: [M+H]⁺ at m/z 348.06 or [M-H]⁻ at m/z 346.05.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methyl carbamate group, the trifluoromethyl group, and cleavage of the side chain. Detailed fragmentation analysis would be available with the mass spectrum from the reference standard's COA.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: Around 3300 cm⁻¹

  • O-H Stretch: A broad band around 3400 cm⁻¹

  • C=O Stretch (Carbamate): Around 1700-1730 cm⁻¹

  • C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the primary tool for the quantification of this impurity in Efavirenz drug substance and product.[2]

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a general guideline and should be fully validated according to ICH guidelines.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for Efavirenz and its impurities.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide the necessary resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

  • Detection Wavelength: UV detection at a wavelength where both Efavirenz and the impurity have significant absorbance, likely around 247 nm.

  • Sample Preparation: Dissolve a known amount of the Efavirenz sample in a suitable diluent (e.g., mobile phase) to a target concentration.

  • Standard Preparation: Prepare a stock solution of the Efavirenz amino alcohol methyl carbamate reference standard and dilute to a known concentration for quantification.

  • Analysis: Inject the sample and standard solutions into the HPLC system and integrate the peak areas.

  • Quantification: Calculate the amount of the impurity in the sample by comparing its peak area to that of the reference standard.

HPLC Workflow for Impurity Analysis start Sample Preparation (Efavirenz API or Drug Product) hplc HPLC System (C18 Column, Gradient Elution) start->hplc detection UV Detector (λ = 247 nm) hplc->detection data Data Acquisition and Integration detection->data quantification Quantification against Reference Standard data->quantification

Caption: A typical workflow for HPLC analysis.

Stability Considerations

Understanding the stability of Efavirenz amino alcohol methyl carbamate is crucial for accurate analytical testing and for predicting its formation under various storage conditions. A forced degradation study of the reference standard should be performed to evaluate its stability under stress conditions (acidic, basic, oxidative, thermal, and photolytic). This information is vital for developing a stability-indicating analytical method.

Pharmacological and Toxicological Profile

Conclusion

Efavirenz amino alcohol methyl carbamate is a critical impurity to monitor in the production of Efavirenz. This guide has outlined its key chemical properties, a plausible synthetic route for its preparation as a reference standard, and the analytical methodologies required for its characterization and quantification. The use of a certified reference standard is paramount for the accurate control of this impurity, ensuring the quality, safety, and efficacy of Efavirenz-based therapies. Further research into the specific toxicological profile of this compound is warranted to fully understand its potential impact.

References

  • Allmpus Laboratories Pvt. Ltd. EFAVIRENZ IP IMPURITY H / EFAVIRENZ AMINO ALCOHOL METHYL CARBAMATE (USP). [Link]

  • PubChem. Efavirenz. [Link]

  • Google Patents. Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine.
  • Google Patents. Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinylmethyl)-5-pyrimidine carboxamide.
  • Beloborodov, V. L., et al. "Development of methods characterization and identification of efavirenz in the mixtures and compositions with excipients by the method of FTIR-spectroscopy." Problems of Biological, Medical and Pharmaceutical Chemistry 22.10 (2019): 38-43. [Link]

  • PubChem. Efavirenz. [Link]

  • Pharmaffiliates. Efavirenz-impurities. [Link]

  • Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. [Link]

  • PubChem. Efavirenz amino alcohol methyl carbamate. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Development and validation of HPLC/UV-procedures of efavirenz determination in biological fluids. [Link]

  • FDA Global Substance Registration System. N-(4-CHLORO-2-(4-CYCLOPROPYL-1,1,1-TRIFLUORO-2-HYDROXYBUT-3-YN-2-YL)PHENYL)-4-METHOXYBENZAMIDE, (S)-. [Link]

  • ResearchGate. Molecular and Crystal Structure of Efavirenz, a Potent and Specific Inhibitor of HIV1 Reverse Transcriptase, and Its Monohydrate. [Link]

  • National Institutes of Health. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. [Link]

  • Google Patents.
  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Allmpus. EFAVIRENZ IP IMPURITY H. [Link]

  • FDA Global Substance Registration System. EFAVIRENZ AMINO ALCOHOL ETHYL CARBAMATE. [Link]

  • ResearchGate. X-ray diffractograms of efavirenz batches A-G.. [Link]

  • ResearchGate. Proposed MS–MS fragmentation schemes for efavirenz (a), 8-hydroxyefavirenz (b), 8,14-dihydroxyefavirenz (c), and ritonavir (d). [Link]

  • RCSB PDB. 1FK9: CRYSTAL STRUCTURE OF HIV-1 REVERSE TRANSCRIPTASE IN COMPLEX WITH DMP-266(EFAVIRENZ). [Link]

  • Stack Exchange. What will "Efavirenz amino alcohol methyl carbamate" look like?. [Link]

  • Google Patents. 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)
  • PubMed Central. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

Sources

Methodological & Application

A Comprehensive Guide to the Development and Validation of a Stability-Indicating Method for Efavirenz Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, science-driven protocol for the development and validation of a stability-indicating analytical method for Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in antiretroviral therapy.[1] The control of impurities is paramount to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[2] This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for experimental choices, grounding the protocol in the principles of Quality by Design (QbD) and regulatory expectations set by the International Council for Harmonisation (ICH). We will cover forced degradation studies to identify potential degradants, a systematic approach to HPLC/UPLC method development, impurity identification using mass spectrometry, and a full validation of the final method according to ICH Q2(R1) guidelines.[3][4]

Introduction: The Imperative for Rigorous Impurity Profiling

Efavirenz is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV-1) infections.[1][5] As with any pharmaceutical compound, impurities can arise during synthesis, purification, storage, or formulation. These impurities, even at trace levels, can impact the drug's efficacy and potentially introduce toxic or carcinogenic risks.[6] Therefore, a robust, validated, stability-indicating analytical method is not merely a quality control requirement but a fundamental component of patient safety.

A stability-indicating method is one that can accurately and unequivocally quantify the drug substance in the presence of its potential impurities, including process-related impurities and degradation products.[7] This guide provides the framework to develop such a method for Efavirenz, ensuring it is fit for its intended purpose in a regulated environment.

Phase 1: Forced Degradation Studies - Uncovering Potential Liabilities

Scientific Rationale: Forced degradation, or stress testing, is the foundation of a stability-indicating method. By subjecting the Efavirenz drug substance to conditions more severe than accelerated stability testing, we can purposefully generate degradation products.[8] The objective is not to destroy the molecule completely but to achieve a target degradation of 5-20%.[9] This allows for the identification of likely degradation pathways and ensures that the analytical method developed in the subsequent phase can resolve these newly formed impurities from the parent API.[9][10]

Experimental Protocol: Forced Degradation of Efavirenz
  • Stock Solution Preparation: Prepare a stock solution of Efavirenz in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[11]

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an equivalent volume and concentration of Sodium Hydroxide (NaOH). Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an equivalent volume and concentration of HCl. Dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.[12]

    • Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation:

    • Store a solid sample of Efavirenz in a hot air oven at 105°C for 24 hours.[13]

    • After exposure, cool the sample, weigh an appropriate amount, dissolve, and dilute to a final concentration of ~100 µg/mL.

  • Photolytic Degradation:

    • Expose the Efavirenz drug substance (in solid state) and the stock solution to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.

    • Prepare a sample from the exposed solid and dilute the exposed solution to a final concentration of ~100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the un-stressed stock solution to the same final concentration (~100 µg/mL).

  • Analysis: Analyze all prepared samples by HPLC using a preliminary method to assess the extent of degradation and the chromatographic profile of the resulting impurities.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API Efavirenz API Stock Prepare Stock Solution (1 mg/mL) API->Stock Thermal Thermal (Solid, 105°C) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock->Acid Base Alkaline Hydrolysis (0.1M NaOH, 80°C) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Stock->Photo Neutralize Neutralize/Dilute Samples (~100 µg/mL) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via HPLC-UV Neutralize->Analyze Assess Assess Peak Purity & % Degradation Analyze->Assess Method_Dev Phase 2: Method Development Assess->Method_Dev Provides Data for Method Development

Forced Degradation Experimental Workflow.

Phase 2: Stability-Indicating RP-HPLC Method Development

Scientific Rationale: The core objective is to achieve baseline separation of the Efavirenz peak from all process impurities and the degradation products generated during stress testing. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for this purpose.[14][15] The development process is systematic, starting with foundational knowledge of the analyte and iteratively optimizing parameters to achieve the desired chromatographic performance.

Protocol: Systematic HPLC Method Development
  • Analyte Characterization & Initial Parameter Selection:

    • Column Chemistry: Efavirenz is a moderately non-polar molecule. A C18 column (e.g., Hypersil BDS C18, 150mm x 4.6 mm, 5µm) is an excellent starting point due to its hydrophobic retention mechanism.[12] Phenyl columns can also be considered as they offer alternative selectivity.[14]

    • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.

      • Organic: Start with Acetonitrile (ACN) due to its low viscosity and UV cutoff. Methanol is a suitable alternative to explore different selectivity.

      • Aqueous: A phosphate or ammonium acetate buffer around pH 3.0 is a good starting point to ensure consistent peak shape and retention time.[10][12]

    • Detection: Efavirenz has a UV absorbance maximum around 247-249 nm.[7][14] Set the UV detector to 247 nm for initial runs. A Photo Diode Array (PDA) detector is highly recommended to simultaneously monitor peak purity.

    • Initial Conditions: Begin with an isocratic elution of Acetonitrile:Buffer (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min and a column temperature of 30°C.

  • Method Optimization Strategy:

    • Inject a composite sample containing the un-stressed drug and aliquots from all stressed samples to ensure all relevant peaks are present.

    • Organic Content (%B): Adjust the ratio of organic solvent to water. Increasing the organic content will decrease retention times, while decreasing it will increase retention and may improve the resolution of early-eluting peaks.

    • Gradient Elution: If isocratic elution fails to resolve all peaks within a reasonable runtime, develop a gradient method. Start with a lower %B to retain and separate polar impurities and ramp up to a higher %B to elute the API and non-polar impurities.

    • Mobile Phase pH: Vary the pH of the aqueous buffer (e.g., from 3.0 to 5.0) to assess its impact on the retention and peak shape of any ionizable impurities.

    • Column Temperature: Adjust the column temperature (e.g., between 25°C and 45°C) to improve peak shape and influence selectivity.[15]

    • Final Check: Once optimal conditions are found, confirm that all impurity peaks are baseline-resolved from the Efavirenz peak (Resolution > 2.0).

HPLC_Method_Development cluster_optimization Iterative Optimization Loop Start Define Analytical Goal: Separate API from all Impurities Initial Select Initial Conditions (Column, Mobile Phase, Detector) Start->Initial Inject Inject Composite Stressed Sample Mix Initial->Inject Evaluate Evaluate Chromatogram: Resolution, Peak Shape, Runtime Inject->Evaluate Opt_Gradient Adjust Gradient Slope or Organic % Evaluate->Opt_Gradient Poor Resolution or Long Runtime Opt_pH Modify Mobile Phase pH Evaluate->Opt_pH Poor Peak Shape Opt_Temp Change Column Temperature Evaluate->Opt_Temp Selectivity Issues End Final Optimized Method Evaluate->End All Peaks Resolved (Resolution > 2.0) Opt_Gradient->Inject Opt_pH->Inject Opt_Temp->Inject

Iterative Workflow for HPLC Method Development.
Table 1: Example of Optimized Chromatographic Conditions
ParameterOptimized Condition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Ammonium Acetate buffer, pH adjusted to 3.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
15.00
20.00
22.00
25.00
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection UV at 247 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

Note: This is an illustrative example; actual conditions must be optimized in the laboratory.

Phase 3: Impurity Identification with LC-MS

Scientific Rationale: While HPLC-UV can separate impurities, it does not provide structural information. For unknown peaks observed during forced degradation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6] LC-MS provides the molecular weight of the impurities and, through tandem MS (MS/MS), fragmentation data that helps in elucidating their chemical structures.[16]

Protocol: Impurity Characterization
  • LC-MS Analysis: Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole instrument).

  • Data Acquisition: Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize the chances of detecting all impurities.

  • Molecular Weight Determination: Extract the mass-to-charge ratio (m/z) for each impurity peak from the total ion chromatogram. This provides the molecular weight of the compound.

  • Fragmentation Analysis (MS/MS): Perform targeted MS/MS experiments on the impurity parent ions. The resulting fragmentation pattern provides clues about the molecule's structure.

  • Structure Elucidation: Propose a structure for the impurity by comparing its fragmentation pattern to that of the parent Efavirenz molecule and considering the chemistry of the stress condition applied.

Phase 4: Method Validation - Proving Fitness for Purpose

Scientific Rationale: Method validation provides documented evidence that the developed analytical procedure is suitable for its intended use. The protocol must follow the comprehensive guidelines outlined in ICH Q2(R1).[4][17] This ensures the method is specific, accurate, precise, linear, and robust for the quantification of Efavirenz impurities.

Protocol: Validation according to ICH Q2(R1)

The following parameters must be evaluated:

  • Specificity:

    • Protocol: Analyze blank (diluent), placebo, Efavirenz standard, and a spiked sample containing Efavirenz and all known impurities. Analyze the forced degradation samples.

    • Acceptance Criteria: No interference from blank or placebo at the retention time of Efavirenz or its impurities. All impurity peaks must be adequately resolved from the main peak.[18]

  • Linearity:

    • Protocol: Prepare a series of solutions of each impurity at a minimum of five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.

    • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.[19]

  • Accuracy:

    • Protocol: Prepare spiked samples by adding known amounts of impurities to the drug product matrix at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each impurity.[15]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a spiked sample at 100% of the specification level on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 10.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: Determine based on the signal-to-noise ratio (S/N) method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[19][20]

    • Acceptance Criteria: The LOQ must be precise and accurate, and it should be below the reporting threshold for impurities.

  • Robustness:

    • Protocol: Make small, deliberate variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and organic composition (±2%).

    • Acceptance Criteria: The resolution between critical peak pairs should remain > 2.0, and other system suitability parameters should pass.[3]

Method_Validation_Workflow cluster_specificity Specificity cluster_quantitative Quantitative Tests cluster_reliability Reliability Title Method Validation (ICH Q2) Specificity Peak Purity & Resolution (Forced Degradation Data) Title->Specificity Linearity Linearity (5 levels, LOQ-150%) Title->Linearity Accuracy Accuracy (% Recovery at 3 levels) Title->Accuracy Precision Precision (Repeatability & Intermediate) Title->Precision Limits LOD & LOQ (S/N Ratio) Title->Limits Robustness Robustness (Varying pH, Flow, Temp) Title->Robustness Stability Solution Stability Title->Stability

Key Parameters for Analytical Method Validation.
Table 2: Summary of Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method is free from interference.Resolution > 2.0 between all peaks.
Linearity To demonstrate a linear response to concentration.Correlation Coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of results to the true value.% Recovery between 90.0% - 110.0%.
Precision (Repeatability) To show precision under the same conditions.%RSD ≤ 10.0%.
Intermediate Precision To show precision across different days/analysts.%RSD ≤ 10.0%.
Limit of Quantitation (LOQ) To define the lowest concentration that can be reliably quantified.S/N ratio ≥ 10; %RSD for precision at LOQ ≤ 15.0%.
Robustness To show reliability against minor method variations.System suitability parameters must pass under all conditions.

Conclusion

This application note has outlined a comprehensive and scientifically-grounded strategy for the development and validation of a stability-indicating method for Efavirenz impurity profiling. By systematically conducting forced degradation studies, optimizing chromatographic conditions based on sound chemical principles, and rigorously validating the final method against ICH guidelines, researchers and drug development professionals can establish a reliable analytical procedure. This ensures that the quality, safety, and efficacy of Efavirenz are maintained, meeting the stringent requirements of regulatory bodies and safeguarding patient health.

References

  • Title: Stability- indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form Source: International Scholars Journals URL
  • Title: ICHQ2(R1)
  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
  • Title: A Stability-Indicating-Hplc-Method-For-The-Simultaneous-Estimation-Ofefavirenz-Emtricitabine-And-Tenofovir-In-Combined-Pha Source: International Journal of Pharmacy and Pharmaceutical Sciences URL
  • Title: A New Method for Determination of Efavirenz and pKa by Using LC-UV Source: Journal of Chromatographic Science URL
  • Title: Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method Source: ResearchGate URL: [Link]

  • Title: STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM Source: ResearchGate URL: [Link]

  • Title: Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm Source: Oxford Academic, Journal of Chromatographic Science URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]

  • Title: Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications Source: International Journal of Pharmaceutical Sciences and Research URL
  • Title: Forced degradation study for efavirenz Source: ResearchGate URL: [Link]

  • Title: Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS Source: NIH, National Center for Biotechnology Information URL: [Link]

  • Title: Efavirenz-related Genotoxic Impurities | Liquid Chromatography-mass Spectrometry/mass Spectrometry Method | Trace-level | Validation Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Hyphenated techniques in impurity profiling of Efavirenz Source: Journal of Molecular Science URL
  • Title: HPLC Method Development and Validation for Efavirenz in Pharmaceutical Dosage form Source: Journal of Drug Delivery and Therapeutics URL
  • Title: EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia Source: World Health Organization (WHO) URL: [Link]

  • Title: Efavirenz Source: PubChem, NIH URL: [Link]

  • Title: EFAVIRENZ [USP MONOGRAPH] Source: PharmaCompass.com URL: [Link]

  • Title: A Concise Analytical Profile of Efavirenz: Analytical Methodologies Source: Taylor & Francis Online URL: [Link]

  • Title: DEVELOPMENT OF FORCED DEGRADATION STUDY Source: IJCRT.org URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

Sources

Advanced Forced Degradation Protocol for Efavirenz: Impurity Profiling & Pathway Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous, self-validating protocol for the forced degradation (stress testing) of Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike generic stability templates, this protocol is engineered specifically for the chemical susceptibilities of the benzoxazinone core and the cyclopropylethynyl moiety.

The guide details the identification of critical impurities—specifically USP Impurity A (Amino Alcohol) , USP Impurity C (Quinoline Analog) , and photolytic degradants—using a stability-indicating HPLC-UV/MS method. It adheres to ICH Q1A(R2) and Q1B regulatory standards.

Chemical Basis of Degradation

To design an effective stress study, one must first understand the molecule's intrinsic vulnerabilities.

  • Molecule: Efavirenz

  • IUPAC Name: (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one.

  • Key Functional Groups & Risks:

    • Cyclic Carbamate (Benzoxazinone ring): Highly susceptible to hydrolytic ring opening, particularly under alkaline conditions. This is the primary degradation pathway.

    • Cyclopropylethynyl Group: Susceptible to photolytic rearrangement and oxidation, leading to ring expansion or cleavage.

    • Trifluoromethyl Group: Generally stable but influences the pKa and lipophilicity, affecting chromatographic retention.

Strategic Experimental Protocol

Safety Note: Efavirenz is a potent antiretroviral.[][2] All handling must occur in a biosafety cabinet or fume hood with appropriate PPE.

3.1 Stock Solution Preparation
  • Solvent Selection: Methanol (MeOH) or Acetonitrile (ACN). Note: Avoid Ethanol if possible to prevent transesterification artifacts (Impurity L).

  • Concentration: Prepare a 1.0 mg/mL stock solution in Methanol.

3.2 Stress Conditions (The "Stress Matrix")

The goal is to achieve 5–20% degradation. If degradation exceeds 20%, repeat with milder conditions to prevent secondary degradation products from obscuring the primary pathway.

Stress TypeConditionDurationTarget Pathway
Hydrolytic (Acid) 1N HCl, 60°C2–6 HoursHydrolysis of carbamate to Amino Alcohol (Impurity A).
Hydrolytic (Base) 0.1N NaOH, Ambient15–60 MinsRapid Ring opening. Caution: EFV is extremely labile in base.
Oxidative 3% H₂O₂, Ambient24 HoursRadical attack on alkyne/aromatic ring. (EFV is relatively stable).
Thermal 80°C (Solid State)7 DaysPyrolysis, rearrangement.
Photolytic UV (200-400 nm)1.2M Lux hrsRearrangement of cyclopropyl-alkyne (Impurity B/D).
3.3 Detailed Workflows

A. Acid Hydrolysis Protocol

  • Transfer 5.0 mL of Stock Solution to a 20 mL volumetric flask.

  • Add 5.0 mL of 1N HCl .

  • Reflux at 60°C for 4 hours.

  • Cool to room temperature.

  • Neutralize with 5.0 mL of 1N NaOH (Critical for column safety).

  • Dilute to volume with Mobile Phase.

B. Alkaline Hydrolysis Protocol (Critical Control) Expert Insight: Efavirenz degrades rapidly in base. Do not heat initially.

  • Transfer 5.0 mL of Stock Solution to a 20 mL flask.

  • Add 5.0 mL of 0.1N NaOH .

  • Keep at Ambient Temperature for 30 minutes.

  • Checkpoint: Inject a small aliquot. If degradation <5%, heat to 40°C for 1 hour.

  • Neutralize with 5.0 mL of 0.1N HCl .

C. Photolytic Stress (ICH Q1B)

  • Prepare two quartz cuvettes/vials with Stock Solution.

  • Wrap one in aluminum foil (Dark Control).

  • Expose the other to a photostability chamber (Cool White Fluorescent + Near UV) for 1.2 million lux hours and 200 Wh/m² UV energy.

  • Analyze both simultaneously to differentiate thermal vs. photo-degradation.

Analytical Methodology (LC-MS Compatible)

This method separates the API from its polar hydrolytic degradants and non-polar photolytic products.

  • Instrument: HPLC or UHPLC coupled with PDA and Single Quad/Q-TOF MS.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 3.5 adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 247 nm (Max absorption for EFV).

  • MS Conditions: ESI Negative Mode (EFV ionizes best in negative mode due to the -NH-CO- group).

    • Source Temp: 350°C

    • Capillary Voltage: 3000 V

    • Mass Range: 100–600 m/z

Gradient Program:

Time (min) % Mobile Phase B
0.0 40%
15.0 90%
20.0 90%
20.1 40%

| 25.0 | 40% (Re-equilibration) |

Results & Discussion: Degradation Pathways

Hydrolytic Pathway (The "Ring Opening")

Under acidic and basic conditions, the cyclic carbamate ring opens.

  • Primary Degradant: USP Impurity A (Efavirenz Amino Alcohol).

  • Mechanism: Nucleophilic attack on the carbonyl carbon of the benzoxazinone ring.

  • Secondary Degradant: Under extreme conditions (high pH + heat), Impurity A can dehydrate/rearrange to form USP Impurity C (Quinoline Analog).

Photolytic Pathway

Light exposure excites the cyclopropylethynyl moiety.

  • Primary Degradants: USP Impurity B (trans-isomer) and Impurity D (cis-isomer) of the pent-3-ene-1-yne analog.

  • Mechanism: Photodecarbonylation and rearrangement of the cyclopropyl ring.

Quantitative Impurity Profile

The following table summarizes the expected impurities based on the stress conditions described.

USP CodeCommon NameChemical Structure DescriptionStress OriginRRT (Approx)
API EfavirenzBenzoxazinone parentN/A1.00
Impurity A Amino AlcoholOpen ring: (S)-2-(2-amino-5-chlorophenyl)-...Acid/Base0.65
Impurity C Quinoline Analog6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinolineExtreme Base1.25
Impurity B Pent-3-ene-1-yne (trans)Linear alkyne rearrangementPhotolytic1.10
Impurity D Pent-3-ene-1-yne (cis)Linear alkyne rearrangementPhotolytic1.15

Visualization of Pathways[2][3]

Diagram 1: Forced Degradation Workflow

EFV_Workflow cluster_Stress Stress Conditions (ICH Q1A) Start Efavirenz API Stock (1 mg/mL MeOH) Acid Acid Hydrolysis 1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, Ambient, 30m Start->Base Ox Oxidation 3% H2O2, 24h Start->Ox Photo Photolysis 1.2M Lux hrs Start->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize HPLC HPLC-PDA-MS Analysis C18 Column, Gradient Ox->HPLC Photo->HPLC Neutralize->HPLC Result_Hydro Hydrolytic Degradants (Impurity A, C) HPLC->Result_Hydro Polar Peaks Result_Photo Photolytic Degradants (Impurity B, D) HPLC->Result_Photo Non-Polar Peaks

Caption: Workflow for Efavirenz forced degradation, highlighting the critical neutralization step for hydrolytic samples.

Diagram 2: Chemical Degradation Pathway

EFV_Pathway EFV Efavirenz (API) (Cyclic Carbamate) ImpA Impurity A (Amino Alcohol) [Ring Opening] EFV->ImpA Acid/Base Hydrolysis ImpBD Impurity B/D (Pent-3-ene-1-yne) [Rearrangement] EFV->ImpBD UV Light Photolysis ImpC Impurity C (Quinoline Analog) [Dehydration] ImpA->ImpC Extreme pH - H2O

Caption: Primary degradation pathways of Efavirenz. Hydrolysis yields Impurity A; Photolysis yields Impurities B & D.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Singh, S., et al. (2018). "Characterization and in-silico toxicity prediction of degradation products of efavirenz." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Raju, N. A., & Begum, S. (2013). "Simultaneous RP-HPLC Method for the Estimation of Efavirenz in Bulk and Tablet Dosage Forms." International Journal of Pharma and Bio Sciences. Retrieved from [Link]

  • Tiwari, R. N., et al. (2017). "Forced degradation study for efavirenz." ResearchGate.[3] Retrieved from [Link]

Sources

Application and Protocol Guide for the Chromatographic Purification of Efavirenz Amino Alcohol Methyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the chromatographic techniques for the purification of Efavirenz amino alcohol methyl carbamate, a critical intermediate and potential impurity in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] This guide is designed to offer not only procedural steps but also the underlying scientific rationale to empower researchers in developing robust and efficient purification strategies.

Introduction: The Significance of Purifying Efavirenz Intermediates

Efavirenz, with its complex stereochemistry and synthesis pathway, presents unique challenges in ensuring the purity of the final active pharmaceutical ingredient (API).[][4] Intermediates and byproducts, such as Efavirenz amino alcohol methyl carbamate, must be meticulously controlled and removed to meet stringent regulatory standards for safety and efficacy.[5] The presence of such impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and toxicological profile.[5]

Efavirenz amino alcohol methyl carbamate, identified as a process-related impurity, is structurally similar to the Efavirenz precursor, the amino alcohol, and the final Efavirenz molecule.[1][6][7] This structural similarity necessitates high-resolution chromatographic techniques for effective separation.[8] This application note will explore the principles and practical application of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the isolation and purification of this specific carbamate.

Physicochemical Properties: A Foundation for Method Development

Understanding the physicochemical properties of Efavirenz and its derivatives is paramount for designing an effective purification strategy. Efavirenz is characterized by its low aqueous solubility and high lipophilicity (log P of 5.4).[9][10] Efavirenz amino alcohol methyl carbamate, sharing a significant portion of the Efavirenz structure, is also expected to be a non-polar, hydrophobic compound with limited solubility in water.

Key Molecular Characteristics:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
EfavirenzC₁₄H₉ClF₃NO₂315.68Benzoxazinone ring, trifluoromethyl group, cyclopropylacetylene side chain.[2]
Efavirenz Amino AlcoholC₁₃H₁₁ClF₃NO289.68Precursor to Efavirenz, lacking the carbamate ring.
Efavirenz Amino Alcohol Methyl Carbamate C₁₅H₁₃ClF₃NO₃ 347.72 Target compound; an open-ring precursor with a methyl carbamate group. [11][12]

The presence of the polar hydroxyl and carbamate groups in the target molecule will influence its retention behavior in different chromatographic systems, a key consideration for method development.

Chromatographic Strategies for Purification

The choice of chromatographic technique is dictated by the scale of purification (analytical vs. preparative), the required purity, and the physicochemical properties of the compound. For Efavirenz amino alcohol methyl carbamate, both Reverse-Phase HPLC and Supercritical Fluid Chromatography offer viable and efficient purification pathways.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar compounds, like our target carbamate, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.

Causality in Method Design:

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is the workhorse for separating non-polar to moderately polar compounds and is an excellent starting point for Efavirenz-related substances.[13] The long alkyl chains provide the necessary hydrophobic interactions for retaining the carbamate.

  • Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and water is typically employed. The organic modifier is the "strong" solvent, and its concentration is increased over time (gradient elution) to elute compounds of increasing hydrophobicity. Acetonitrile often provides better peak shape and lower viscosity than methanol.

  • pH Control: While the target molecule does not have strongly ionizable groups, buffering the aqueous portion of the mobile phase to a slightly acidic pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can help to ensure consistent retention times and peak shapes by suppressing any potential silanol interactions with the stationary phase.

  • Detection: The chromophores in the molecule allow for straightforward detection using a UV detector, typically in the range of 240-250 nm.[14]

Protocol 1: Analytical RP-HPLC Method for Purity Assessment

This protocol is designed for the qualitative and quantitative analysis of Efavirenz amino alcohol methyl carbamate in a sample mixture.

Workflow for Analytical RP-HPLC:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Crude Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (247 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity Integrate->Quantify

Caption: Workflow for analytical purity assessment by RP-HPLC.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1200 series or equivalent with a quaternary pump, autosampler, column oven, and UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 247 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the crude sample containing Efavirenz amino alcohol methyl carbamate in the sample diluent to a final concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for 20 minutes.

  • Analysis: Identify the peak corresponding to Efavirenz amino alcohol methyl carbamate based on its retention time (determined by running a reference standard if available). Calculate the purity by peak area percentage.

Protocol 2: Preparative RP-HPLC for Isolation and Purification

This protocol is designed for the purification of milligram to gram quantities of Efavirenz amino alcohol methyl carbamate.[8][15][16][17]

Workflow for Preparative RP-HPLC:

cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Crude Sample Dissolve_Prep Dissolve in Minimal Strong Solvent (e.g., Acetonitrile) Crude->Dissolve_Prep Load Load onto Preparative Column Dissolve_Prep->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect Analyze Analyze Fractions by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Dry Dry Purified Compound Evaporate->Dry

Caption: Workflow for preparative purification by RP-HPLC.

Instrumentation and Conditions:

ParameterSpecification
Preparative HPLC System System with a high-pressure binary pump, manual or automated injector, a UV detector with a preparative flow cell, and a fraction collector.
Column C18, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on analytical run; typically a shallower gradient around the elution time of the target compound.
Flow Rate 20 mL/min
Detection Wavelength 247 nm
Sample Preparation Dissolve the crude material in a minimal amount of a strong solvent (e.g., acetonitrile or methanol) to a high concentration (e.g., 50-100 mg/mL).

Procedure:

  • Method Development: Develop an analytical method (as in Protocol 1) to determine the retention time of the target compound and the resolution from impurities.

  • Scale-Up: Scale up the analytical gradient to the preparative column, adjusting the flow rate and gradient time proportionally to the column volume.

  • Sample Loading: Inject the concentrated sample onto the preparative column. The loading amount will depend on the column capacity and the resolution from adjacent impurities.

  • Fraction Collection: Collect fractions as the peaks elute from the column, using the UV signal to trigger collection.

  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to obtain the purified Efavirenz amino alcohol methyl carbamate.

Supercritical Fluid Chromatography (SFC)

Principle of Separation: SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The separation mechanism is primarily based on normal-phase chromatography, where polar compounds are retained on a polar stationary phase.

Causality in Method Design:

  • Advantages for Efavirenz-related compounds: SFC offers several advantages for the purification of moderately polar to non-polar compounds. It often provides faster separations and uses less organic solvent compared to HPLC. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without excessive backpressure.

  • Stationary Phase: Chiral stationary phases, such as those based on derivatized cellulose or amylose, are often used in SFC for enantiomeric separations of chiral molecules like Efavirenz and its intermediates. For achiral purification of the carbamate from other impurities, polar stationary phases like silica, diol, or 2-ethylpyridine can be effective.

  • Mobile Phase: The mobile phase consists of supercritical CO₂ and an organic modifier, typically an alcohol like methanol or ethanol, to increase the mobile phase strength. Additives such as amines or acids may be used to improve peak shape.

Comparative Summary of Chromatographic Techniques

FeatureReverse-Phase HPLCSupercritical Fluid Chromatography
Principle Hydrophobic interactionsPrimarily normal-phase interactions
Stationary Phase Non-polar (e.g., C18)Polar (e.g., silica, chiral phases)
Mobile Phase Water/Organic SolventSupercritical CO₂/Organic Modifier
Ideal for Non-polar to moderately polar compoundsChiral separations, moderately polar compounds
Advantages Widely applicable, robustFast separations, reduced organic solvent use
Disadvantages Higher organic solvent consumptionRequires specialized equipment

Conclusion

The successful purification of Efavirenz amino alcohol methyl carbamate is a critical step in ensuring the quality and safety of Efavirenz API. Both Reverse-Phase HPLC and Supercritical Fluid Chromatography offer effective and scalable solutions. The choice between these techniques will depend on the specific separation challenge, available equipment, and desired throughput. The protocols and principles outlined in this guide provide a solid foundation for developing and implementing robust purification strategies for this important pharmaceutical intermediate.

References

  • Semantic Scholar. SYNTHESIS, ISOLATION AND CHARACTERIZATION OF EFAVIRENZ IN-PROCESS IMPURITY DUE TO THE PRESENCE OF TETRAHYDROFURAN AS SOLVENT. Available from: [Link]

  • PMC. Physicochemical Characterization of Efavirenz–Cyclodextrin Inclusion Complexes. Available from: [Link]

  • ResearchGate. Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent | Request PDF. Available from: [Link]

  • Taylor & Francis. A Concise Analytical Profile of Efavirenz: Analytical Methodologies. Available from: [Link]

  • ResearchGate. Physicochemical Characterization of Efavirenz–Cyclodextrin Inclusion Complexes. Available from: [Link]

  • ResearchGate. The study of the physico-chemical properties of the substance efavirenz | Request PDF. Available from: [Link]

  • PubMed. A concise flow synthesis of efavirenz. Available from: [Link]

  • Quantitative Estimation of Efavirenz by High Performance Thin Layer Chromatography. Available from: [Link]

  • RSC Publishing. Preparation and characterization of efavirenz cocrystal-encapsulated pronanoliposomes for antiretroviral therapy with improved bioavailability. Available from: [Link]

  • Pharmaffiliates. Efavirenz-impurities. Available from: [Link]

  • ACS Publications. Preparative Chromatography of Fine Chemicals and Pharmaceutical Agents Edited by Henner Schmidt-Traub. Wiley-VCH: Weinheim. 2005. 458 pp. £90.00. ISBN 3-527-30643-9. | Organic Process Research & Development. Available from: [Link]

  • PubChem. Efavirenz amino alcohol methyl carbamate. Available from: [Link]

  • Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. Available from: [Link]

  • ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Available from: [Link]

  • Manufacturing Chemist. Bringing preparative chromatography into the spotlight. Available from: [Link]

  • Evotec. Preparative Chromatography. Available from: [Link]

  • PubChem. Efavirenz amino alcohol ethyl carbamate. Available from: [Link]

  • PubChem. Efavirenz. Available from: [Link]

  • ResearchGate. Preparative chromatography and its applications in drug research. Available from: [Link]

  • A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. Available from: [Link]

  • PubMed. Physicochemical characterization of efavirenz-cyclodextrin inclusion complexes. Available from: [Link]

Sources

Troubleshooting & Optimization

Efavirenz Impurity Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the analytical challenges in Efavirenz impurity separation. Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in antiretroviral therapy. Ensuring its purity is paramount for drug safety and efficacy, making robust analytical methods for impurity profiling essential.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into common issues encountered during the chromatographic separation of Efavirenz and its related substances. We will explore the causality behind these challenges and offer systematic, science-backed solutions.

Troubleshooting Guide: Common Separation Challenges

This section addresses specific, practical problems you might encounter during method development, validation, and routine analysis.

Q1: I'm seeing poor resolution between Efavirenz and a known impurity, particularly the Efavirenz Related Compound B. What are the first steps to improve this?

Answer:

This is a frequent challenge, as closely related impurities often have similar physicochemical properties to the parent API. Poor resolution (typically a resolution value <1.5) compromises accurate quantification. Here’s a systematic approach to troubleshoot this:

Underlying Cause: Insufficient differential interaction between the analytes and the stationary/mobile phases. The goal is to manipulate the chromatography to exploit subtle differences in polarity, size, or shape.

Step-by-Step Troubleshooting:

  • Verify System Suitability: First, ensure your HPLC/UHPLC system is performing optimally. Check pressure fluctuation, pump performance, and detector noise. Confirm that the column is not aged or clogged. The USP monograph specifies a resolution of not less than 1.2 between Efavirenz and Efavirenz Related Compound B, which is a critical system suitability requirement.[1][2]

  • Decrease Mobile Phase Strength (Organic %): Efavirenz and its impurities are generally non-polar. By slightly decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your reversed-phase method, you increase the retention time of all components. This longer residence time on the column often enhances separation, allowing for better resolution.

  • Optimize Column Temperature: Increasing the column temperature (e.g., from 30°C to 45°C) can improve separation efficiency by reducing mobile phase viscosity and increasing mass transfer rates.[3] However, be aware that it can also decrease retention time, so a balance must be found. Sometimes, a lower temperature can enhance resolution for specific critical pairs.

  • Change Organic Modifier: If you are using acetonitrile, consider switching to methanol or a combination of both. Methanol has different solvent properties (it's a protic solvent) compared to acetonitrile (aprotic) and can alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Evaluate Column Chemistry: If mobile phase optimization is insufficient, the stationary phase is the next logical variable.

    • Pore Size and Particle Size: Switching to a column with smaller particles (e.g., 5 µm to 3 µm or a sub-2 µm UHPLC column) will significantly increase efficiency and, consequently, resolution.

    • Stationary Phase Chemistry: If you are using a standard C18 column, consider a C8 (less hydrophobic) or a phenyl-hexyl column, which offers different selectivity through pi-pi interactions.

Q2: My primary challenge is the separation of the (R)-enantiomer from the active (S)-enantiomer of Efavirenz. What is the best approach?

Answer:

Separating enantiomers is impossible on standard achiral stationary phases. You must use a chiral separation technique. The unwanted (R)-enantiomer is a critical process-related impurity that regulatory agencies require strict control over.

Underlying Cause: Enantiomers have identical physical and chemical properties in an achiral environment. Chiral recognition, based on 3D spatial arrangement, is necessary for separation.

Recommended Strategy: Chiral HPLC

  • Stationary Phase Selection: The most successful approaches for Efavirenz enantiomeric separation involve HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are highly effective.

    • Cellulose-based columns (e.g., Chiralcel OD-H) have demonstrated good separation using a normal-phase mobile phase.[4][5][6]

    • Amylose-based columns (e.g., Lux Amylose-2) have also been used effectively, sometimes with reversed-phase mobile phases.[7]

  • Mobile Phase Optimization:

    • Normal Phase: A common and effective mobile phase for this separation is a mixture of n-Hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[5] The ratio is critical; typically, a mobile phase of n-Hexane:IPA (90:10 v/v) provides good results.[5] You can fine-tune this ratio to optimize the resolution and retention times.

    • Reversed Phase: While less common for this specific separation, some methods have been developed using acetonitrile and aqueous buffers (e.g., 0.1% formic acid).[7]

  • Flow Rate and Temperature: A lower flow rate (e.g., 1.0 mL/min) and controlled column temperature (e.g., 30°C) often improve chiral resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[5]

Q3: I am observing significant peak tailing for the Efavirenz API peak. What causes this and how can I fix it?

Answer:

Peak tailing is a common issue that can affect the accuracy of integration and quantification. It is typically caused by secondary, unwanted interactions between the analyte and the stationary phase or by issues outside the column.

Underlying Cause:

  • Silanol Interactions: The Efavirenz molecule has sites that can interact with free silanol groups on the silica-based column packing material, leading to tailing.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause peak distortion.

Troubleshooting Workflow:

// Nodes overload [label="Is sample concentration too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; silanol [label="Are secondary silanol interactions likely?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; extra_column [label="Is the system optimized (low dead volume)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions reduce_conc [label="Solution: Reduce sample concentration or injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; modify_mp [label="Solution 1: Lower mobile phase pH (e.g., add 0.1% TFA or Formic Acid) to suppress silanol activity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; new_column [label="Solution 2: Use a modern, end-capped column with low silanol activity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_system [label="Solution: Check fittings, use smaller ID tubing, and ensure proper column installation.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> overload; overload -> reduce_conc [label="Yes"]; overload -> silanol [label="No"]; silanol -> modify_mp [label="Yes"]; modify_mp -> new_column [label="If tailing persists"]; silanol -> extra_column [label="No"]; extra_column -> check_system [label="No"]; } }

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for the separation of Efavirenz from its process-related and degradation impurities. Method validation must be performed according to ICH guidelines.

Objective: To quantify Efavirenz and separate its key impurities in a single run.

ParameterRecommended ConditionRationale
Instrumentation HPLC or UHPLC system with UV/PDA DetectorStandard equipment for pharmaceutical analysis. PDA allows for peak purity assessment.
Column Inertsil-ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18A high-purity silica C18 column provides good retention and peak shape for Efavirenz.[3]
Mobile Phase A: 0.1% Orthophosphoric Acid in WaterB: AcetonitrileThe acidic aqueous phase suppresses silanol interactions. Acetonitrile is a common organic modifier.
Gradient Isocratic: 20% A : 80% BAn isocratic method can be simpler and more robust for routine QC.[3] For complex mixtures from forced degradation, a gradient may be needed.
Flow Rate 1.5 mL/minOptimized for the specified column dimensions to achieve good efficiency.[3]
Column Temp. 45°CHigher temperature can improve peak shape and reduce run time.[3]
Detector λ 245 nmA suitable wavelength for detecting Efavirenz and its related impurities.[3]
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration and detector response.
Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

Sample Preparation:

  • Prepare a stock solution of the Efavirenz sample (bulk drug or formulation) in the mobile phase to a concentration of approximately 1 mg/mL.

  • Further dilute this solution with the mobile phase to a final concentration of about 0.1 mg/mL (100 µg/mL) for analysis.

Frequently Asked Questions (FAQs)

Q: What are the major classes of Efavirenz impurities I should be aware of?

A: Efavirenz impurities can be broadly categorized based on their origin:

// Main Node efavirenz [label="Efavirenz Impurities", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Categories process [label="Process-Related"]; degradation [label="Degradation Products"]; metabolites [label="Metabolites"];

// Specific Impurities enantiomer [label="(R)-Enantiomer", shape=box3d]; related_b [label="Related Compound B (USP)", shape=box3d]; amcol [label="Aminoalcohol Intermediate (AMCOL)", shape=box3d]; hydroxy [label="8-Hydroxy Efavirenz", shape=box3d]; n_oxide [label="Efavirenz N-oxide", shape=box3d];

// Connections efavirenz -> process; efavirenz -> degradation; efavirenz -> metabolites;

process -> enantiomer; process -> related_b; process -> amcol;

degradation -> n_oxide; degradation -> amcol;

metabolites -> hydroxy; }

Caption: Classification of Efavirenz impurities.

  • Process-Related Impurities: These arise from the manufacturing process. They include starting materials, intermediates, and by-products. The most critical are the (R)-enantiomer and pharmacopeial impurities like Efavirenz Related Compound B .[1][8]

  • Degradation Products: These form when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light (photodegradation).[9][10] Forced degradation studies are essential to identify these and develop a stability-indicating method.[11]

  • Metabolites: While primarily a concern for in-vivo studies, major metabolites like 8-Hydroxy Efavirenz can sometimes be observed as degradation products.[8]

Q: Why is a "stability-indicating" method so important for impurity analysis?

A: A stability-indicating analytical method (SIAM) is a validated quantitative method that can accurately detect changes in the drug substance and drug product over time. Its key feature is its ability to separate the API from all potential degradation products, process impurities, and excipients without interference.[12] Regulatory bodies like the FDA and EMA require SIAMs to be used in stability studies to ensure that any degradation of the API can be accurately measured, guaranteeing the safety and efficacy of the drug throughout its shelf life.

Q: Where can I find official methods and impurity information for Efavirenz?

A: The primary authoritative sources are the pharmacopeias. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs for Efavirenz.[1][13] These monographs contain official test procedures for assay and organic impurities, including system suitability criteria and acceptance criteria for known and unknown impurities.[1][2]

References
  • Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. (2017). Taylor & Francis Online. [Link]

  • Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. (2001). PubMed. [Link]

  • Efavirenz Monograph. (2025). USP. [Link]

  • Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. (2017). ResearchGate. [Link]

  • Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. (2013). Journal of Food and Drug Analysis. [Link]

  • Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. (N/A). Semantic Scholar. [Link]

  • A simple, specific, linear, accurate and precise reverse phase chiral HPLC method was developed for the separation of efavirenz enantiomers. (2020). Asian Journal of Chemistry. [Link]

  • Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. (2013). National Library of Medicine. [Link]

  • Development and Validation of High-Performance Liquid Chromatography Method for Analysis of Efavirenz In Capsule Dosage Form. (2017). SciSpace. [Link]

  • EFAVIRENZ TABLETS Errata. (2020). USP-NF. [Link]

  • A process for purification of efavirenz and intermediates thereof using chromatographic methods. (2015).
  • Development and validation of analytical method for quantitation of Emtricitabine, Tenofovir, Efavirenz based on HPLC. (2014). Arabian Journal of Chemistry. [Link]

  • Efavirenz Tablets Monograph. (2025). Trungtamthuoc.com. [Link]

  • Efavirenz-impurities. (N/A). Pharmaffiliates. [Link]

  • Forced degradation study for efavirenz. (N/A). ResearchGate. [Link]

  • Results of forced degradation studies of efavirenz. (N/A). ResearchGate. [Link]

Sources

Technical Support Center: Column Selection Guide for Efavirenz Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: HPLC/UPLC Column Selection & Method Optimization Audience: Analytical Chemists, QC Managers, Drug Development Scientists[1]

Introduction: The Separation Challenge

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 therapy.[1][2] Its impurity profiling is chemically complex due to the molecule's high lipophilicity (LogP ~5.[1]4) and the structural diversity of its degradants—ranging from the highly polar amino-alcohol hydrolysis product (Related Compound A) to the structurally similar ethene analog (Related Compound B) and the enantiomeric impurity ((R)-Efavirenz).[1]

This guide synthesizes field-proven methodologies to help you select the correct stationary phases for both achiral purity analysis and chiral resolution, ensuring compliance with USP/ICH guidelines.

Part 1: Column Selection Strategy (Decision Matrix)

The choice of column depends entirely on the specific "Critical Pair" you are trying to resolve. Do not use a "one-size-fits-all" approach.

Visual Guide: Column Selection Workflow

ColumnSelection Start Start: Define Analytical Goal Goal What is the target impurity? Start->Goal Achiral General Degradants (Rel Comp A, B, C) Goal->Achiral Chemical Purity Chiral Enantiomeric Purity ((R)-Efavirenz) Goal->Chiral Chiral Purity C18 Primary Choice: C18 (L1) High Carbon Load (>18%) End-capped Achiral->C18 Standard Profiling Amylose Choice 1: Amylose-based (USP L51) Chiral->Amylose Alternative Cellulose Choice 2: Cellulose-based (USP L40 - Chiralcel OD-H) Chiral->Cellulose Gold Standard (Normal Phase) Phenyl Alternative: Phenyl-Hexyl (L11) For aromatic selectivity (Rel Comp C separation) C18->Phenyl If Resolution < 1.5 for Aromatic Impurities

Figure 1: Decision tree for selecting the appropriate stationary phase based on the specific impurity profile required.[1]

Frequently Asked Questions: Column Chemistry
Q1: Which column is best for general achiral impurity profiling (Related Compounds A, B, C)?

Recommendation: A high-coverage C18 (USP L1) column is the industry standard.[1]

  • Why: Efavirenz is highly lipophilic. A C18 column with a high carbon load (typically >18%) provides sufficient retention to separate the parent drug from early-eluting polar degradants like Related Compound A (the amino alcohol).[1]

  • Critical Specification: Ensure the column is end-capped . Related Compound A contains a primary amine group that will interact strongly with residual silanols on the silica surface, causing severe peak tailing if the column is not effectively deactivated [1, 7].

  • Suggested Dimensions: 250 x 4.6 mm, 5 µm (for HPLC) or 100 x 2.1 mm, 1.7 µm (for UPLC).[1]

Q2: How do I separate the enantiomer ((R)-Efavirenz)?

Recommendation: A Cellulose tris(3,5-dimethylphenylcarbamate) column (USP L40), such as Chiralcel OD-H.[1]

  • Why: Standard C18 columns cannot separate enantiomers. The cellulose-based stationary phase creates a chiral cavity that interacts differentially with the spatial arrangement of the (S) and (R) isomers [3, 5].[1]

  • Mode: Normal Phase (Hexane/IPA) is typically superior for this separation, providing higher resolution (Rs > 3.[1]0) compared to Reverse Phase chiral modes [6].[1]

Q3: When should I consider a Phenyl-Hexyl (USP L11) column?

Recommendation: Use this if you are struggling to resolve Related Compound C (the quinoline analog) or other aromatic impurities from the main peak.[1]

  • Why: The Phenyl-Hexyl phase offers "pi-pi" interactions.[1] Since Efavirenz and its impurities contain benzoxazinone and quinoline rings, this phase provides orthogonal selectivity compared to the hydrophobic-only interaction of C18 [10].[1]

Part 2: Method Optimization & Critical Parameters
Q4: Why is mobile phase pH critical for Efavirenz analysis?

Answer: You must control pH to manage the ionization state of Related Compound A .

  • Mechanism: Related Compound A is an amino alcohol. At neutral pH, the amine may be partially ionized, leading to secondary interactions with silanols.[1]

  • Protocol: Maintain Mobile Phase pH between 2.5 and 3.5 . This keeps the amine protonated but suppresses the ionization of silanols (Si-OH

    
     Si-O⁻), reducing ionic attraction and peak tailing [7, 12].[1]
    
  • Buffer: Use Phosphate buffer (for UV) or Ammonium Formate (for MS).[1]

Q5: Acetonitrile vs. Methanol: Which is better?

Answer: Acetonitrile (ACN) is generally preferred for the organic modifier.[1]

  • Reasoning: ACN has a lower UV cutoff, providing a quieter baseline at 247 nm.[1] More importantly, ACN is a stronger solvent for lipophilic compounds like Efavirenz, resulting in sharper peaks and shorter run times compared to Methanol.[1] However, if selectivity is poor between the parent and Related Compound B (ethene analog), switching to Methanol can alter the solvation shell and improve resolution [13].[1]

Part 3: Troubleshooting Guide
Visual Guide: Troubleshooting Logic

Troubleshooting Problem Identify Issue Tailing Peak Tailing (Esp. Rel Comp A) Problem->Tailing Resolution Loss of Resolution (EFV vs Rel Comp B) Problem->Resolution Drift Retention Drift Problem->Drift Action1 1. Lower pH to < 3.0 2. Use 'Base Deactivated' Column Tailing->Action1 Action2 1. Change Organic Modifier (MeOH <-> ACN) 2. Increase Column Length Resolution->Action2 Action3 1. Check Column Temp (Control at 30-40°C) 2. Check Mobile Phase Evaporation Drift->Action3

Figure 2: Troubleshooting logic for common chromatographic issues in Efavirenz analysis.

Scenario 1: Severe Tailing of the Early Eluting Impurity (Related Compound A)
  • Cause: Secondary silanol interactions with the amine group.

  • Fix:

    • Check pH: Ensure aqueous mobile phase is pH 2.5 – 3.0.

    • Add Modifier: Add 5-10 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1] Note: Only for traditional HPLC, not LC-MS.

    • Column Switch: Switch to a column with "high surface coverage" or "hybrid particle" technology (e.g., XSelect HSS T3 or equivalent) designed for basic compounds [19].[1]

Scenario 2: Co-elution of Efavirenz and Related Compound B
  • Cause: Structural similarity (only a double bond difference in the linker).[1]

  • Fix:

    • Temperature: Lower the column temperature to 25°C. Higher temperatures often reduce selectivity for structurally similar isomers.

    • Gradient Slope: Flatten the gradient slope around the elution time of the main peak (e.g., hold %B for 2 minutes).

Part 4: Standardized Protocols
Table 1: Recommended Column & Conditions (Achiral)
ParameterSpecificationNotes
Column C18 (L1), 250 x 4.6 mm, 5 µmE.g., Inertsil ODS-3V, Zorbax Eclipse XDB, or equivalent.[1]
Mobile Phase A 0.1% H3PO4 or Phosphate Buffer pH 3.0Acidic pH is non-negotiable for peak shape.[1]
Mobile Phase B AcetonitrileGradient grade.[3]
Flow Rate 1.0 - 1.5 mL/minAdjust based on backpressure.[1]
Temp 30°C - 40°CControl strictly to prevent retention drift.[1]
Detection UV @ 247 nmMax absorbance for EFV.
SOP: Column Screening Protocol

Use this protocol when validating a new method or replacing an obsolete column.

  • Preparation: Prepare a system suitability solution containing Efavirenz (0.5 mg/mL) and spiked impurities (Rel Comp A, B, C) at 0.5% level.[1]

  • Screen 1 (Standard C18): Run the standard gradient (50% B to 90% B over 20 mins) on a high-carbon load C18.

    • Pass Criteria: Resolution (Rs) > 2.0 between all peaks.[1] Tailing factor (Tf) < 1.5 for Rel Comp A.[1]

  • Screen 2 (Selectivity Check): If Rel Comp B co-elutes, switch organic modifier to Methanol.

  • Screen 3 (Orthogonal): If aromatic impurities (Rel Comp C) co-elute, switch to Phenyl-Hexyl column.

  • Final Verification: Inject the "Sensitivity Solution" (0.05% concentration) to ensure S/N ratio > 10 for all impurities.[1]

References
  • Vertex AI Search. (2018).[1] Stability behaviour of antiretroviral drugs and their combinations.[1][3] 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. PubMed.[1] Link

  • Journal of Molecular Science. (2025).[1] Hyphenated techniques in impurity profiling of Efavirenz. Link

  • Journal of Food and Drug Analysis. (2025). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Link

  • ResearchGate. (2017).[1] Forced degradation study for efavirenz. Link

  • Lawdata. (2025). Chiral Separation of Non-Nucleoside Reverse Transcription Inhibitor Efavirenz by HPLC on Cellulose-Based. Link[1]

  • Scientific & Academic Publishing. (2013).[1] Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Link

  • BenchChem. (2025).[1] Technical Support Center: Troubleshooting 8-Hydroxyefavirenz Peak Tailing in HPLC. Link[1]

  • Google Patents. (2015).[1] WO2015004686A2 - A process for purification of efavirenz and intermediates thereof using chromatographic methods.[1] Link

  • Journal of Chromatographic Science. (2025). Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz. Link

  • ResearchGate. (2025). Stability-indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. Link

  • ResearchGate. (2020).[1] Separation of efavirenz enantiomers on Ristocetin A CSP. Link

  • ResearchGate. (2025). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Link

  • IJARSCT. (2022).[1] Optimization and Validation of Efavirenz Related Substances in Formulation by RP-HPLC Method. Link

  • ResearchGate. (2025). The Efavirenz: Structure-Activity Relationship and Synthesis Methods. Link

  • IJPS Journal. (2025). HPLC Method Development and Validation for Efavirenz in Pharmaceutical Dosage form. Link

  • Southeastern University. (2025).[1] Various Synthetic Pathways Towards Efavirenz and its Analogs. Link

  • PubChem. (2025).[1] Efavirenz Compound Summary. Link

  • Phenomenex. HPLC Troubleshooting Mini Guide. Link

  • Amazon S3. (2025). Impurity Profiling And Quantification Of Selected Anti-HIV Drugs. Link

  • PubMed Central. (2021).[1] Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. Link

Sources

dealing with polymorphism in Efavirenz and its impact on impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Polymorphism Interference in Efavirenz (EFV) Impurity Profiling Audience: QC Analysts, Formulation Scientists, Process Chemists

Welcome to the Scientific Support Hub

Efavirenz (EFV) presents a classic challenge in solid-state chemistry: it is a BCS Class II drug (low solubility, high permeability) with a propensity for polymorphism. While Form I is the thermodynamically stable commercial form, the metastable Form II (and others like III, IV, V) can appear during synthesis or mechanical stress.

The Core Conflict: Form II is approximately 10-fold more soluble than Form I.[1] This drastic solubility difference creates a high risk of analytical error. If your impurity analysis method assumes the solubility profile of Form II but you actually have Form I, you will likely fail to extract lattice-bound impurities, leading to false "pass" results. Conversely, uncontrolled conversion from Form II to Form I during stability testing can manifest as inexplicable "loss" of potency or the sudden appearance of degradation peaks due to lattice stress.

This guide provides the diagnostic frameworks and protocols to ensure your impurity data is an accurate reflection of chemical purity, not a victim of physical state changes.

Module 1: The Polymorph-Impurity Nexus

Before troubleshooting, you must understand the physical mechanism driving the analytical failure.

FeatureForm I (Target) Form II (Metastable) Analytical Impact
Thermodynamics Stable (Anhydrous)MetastableForm II spontaneously converts to Form I over time or under heat/stress.
Solubility Very Low (< 10 µg/mL in water)High (~10x Form I)Critical: Extraction protocols validated on Form II may fail to dissolve Form I completely.
Lattice Energy HighLowHigher lattice energy of Form I can "trap" impurities, requiring aggressive sonication to release them.
Impurity Interaction Excludes most impuritiesCan accommodate impuritiesImpurities can sometimes stabilize Form II, preventing it from converting to Form I.
Module 2: Diagnostic Workflow

Use this decision matrix to determine if an impurity OOS (Out of Specification) or aberrant peak is actually a polymorphism issue.

EFV_Diagnostic_Workflow Start Issue: Inconsistent Impurity Data (Low Recovery or Ghost Peaks) Step1 Step 1: Check Dissolution/Extraction Is the sample fully dissolved? Start->Step1 Branch1_No NO: Visible particles or hazy solution Step1->Branch1_No Branch1_Yes YES: Solution is clear Step1->Branch1_Yes Action_Solubility Suspect Form I (Low Solubility) Action: Increase Organic Ratio in Diluent Branch1_No->Action_Solubility Step2 Step 2: Perform PXRD on Solid Sample Branch1_Yes->Step2 Conclusion1 Diagnosis: Extraction Efficiency Failure Protocol: Switch to Methanol-First Diluent Action_Solubility->Conclusion1 Result_FormI Result: Pure Form I Peaks (2θ: ~10.4, 10.9, 12.3) Step2->Result_FormI Result_FormII Result: Form II Peaks present (2θ: ~6.1, 6.3, 10.9) Step2->Result_FormII Step3 Step 3: Correlate with HPLC Result_FormI->Step3 Result_FormII->Step3 Step3->Conclusion1 If Recovery is Low Conclusion2 Diagnosis: Polymorph Conversion Protocol: Check for Hydrolysis Degradants Step3->Conclusion2 If New Peaks Appear

Caption: Diagnostic logic flow for distinguishing between genuine chemical impurity issues and physical polymorphism interference in Efavirenz analysis.

Module 3: Troubleshooting Protocols
Scenario A: "Ghost Peaks" or Splitting Peaks in HPLC

Symptom: You observe split peaks for the main EFV peak or unexplained small peaks near the void volume. Root Cause: On-Column Precipitation. EFV Form I is practically insoluble in water. If your mobile phase contains a high percentage of buffer (e.g., >40%) and your sample diluent is 100% Methanol, the drug may precipitate as Form I the moment it hits the mobile phase inside the column. The Protocol:

  • Adjust Diluent: Do not use 100% Methanol. Use a diluent that matches the initial mobile phase ratio (e.g., 80:20 Acetonitrile:Phosphate Buffer).

  • Thermostat Control: Ensure column oven is at 35°C - 40°C . This is near the isoenergetic point of Forms I and II, but higher temperature generally aids solubility and prevents precipitation.

  • Verification: Inject a blank diluent. If the "ghost peak" disappears, it was likely a refractive index shock or precipitation artifact.

Scenario B: Low Recovery of Known Impurities (e.g., Benzoxazinone derivatives)

Symptom: Spiked recovery studies fail (< 90%) or batch analysis shows suspiciously low impurity levels compared to historical data. Root Cause: Lattice Entrapment. You are likely analyzing a batch of highly crystalline Form I. The standard sonication time is sufficient for the more soluble Form II (often used in early development) but fails to break down the Form I lattice to release trapped impurities. The Protocol:

  • Solvent First: Add the organic solvent (Methanol/Acetonitrile) to the flask first.

  • High-Energy Sonication: Sonicate for 15 minutes with intermittent shaking. Ensure the bath temperature does not exceed 30°C (use ice if necessary to prevent degradation, though EFV is relatively heat stable).

  • Buffer Second: Add the buffer component only after the solid is visually fully dissolved. Adding buffer to the solid directly will form a hydration shell that prevents dissolution.

Scenario C: Appearance of Degradants during Stability (Form Conversion)

Symptom: A stability sample (40°C/75% RH) suddenly shows a spike in hydrolysis products. Root Cause: Amorphous/Metastable to Stable Transition. If the sample started with some amorphous content or Form II, humidity may induce conversion to Form I. This physical movement can squeeze out impurities or expose new surface areas to moisture, accelerating hydrolysis of the benzoxazinone ring. The Protocol:

  • PXRD Overlay: Run PXRD on the stability sample. Look for the sharpening of peaks at 2θ 10.4° and 12.3° (Characteristic of Form I).

  • Correlate: If PXRD shows increased crystallinity (Form I content increasing) simultaneous with impurity spikes, the degradation is likely surface-mediated during the phase transition.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can micronization of Efavirenz induce polymorphism? A: Yes. Micronization imparts high mechanical energy, which can disrupt the crystal lattice of Form I, creating amorphous regions or inducing a transition to metastable forms. This increases surface free energy and reactivity. Recommendation: Always perform PXRD and DSC (Differential Scanning Calorimetry) after micronization to confirm the polymorph has not shifted.

Q2: Why do I see different retention times for Efavirenz in my impurity method? A: Polymorphs themselves do not have different retention times in HPLC (once dissolved, they are the same molecule). If you see shifting RT, it is likely due to pH sensitivity of the mobile phase affecting the ionization of the benzoxazinone ring, or column overloading due to the massive solubility difference if the sample precipitated. Check your buffer pH accuracy.

Q3: Which analytical technique is definitive for distinguishing Form I and Form II? A: PXRD (Powder X-Ray Diffraction) is the gold standard.

  • Form I: Distinct peaks at ~10.4, 10.9, 12.3, 13.2, 14.2° 2θ.

  • Form II: Distinct peaks at ~6.1, 6.3, 10.9° 2θ.

  • DSC: Form I melts ~138-139°C. Form II has a lower melting point or shows an exotherm (recrystallization) before the Form I melt, depending on heating rate.

References
  • Chadha, R. et al. (2012). An insight into thermodynamic relationship between polymorphic forms of efavirenz. Journal of Pharmacy and Bioallied Sciences. Link

  • Sriram, P. et al. (2022). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Taylor & Francis / Analytical Chemistry Letters. Link

  • Fandaruff, C. et al. (2014).[2] Polymorphism of Anti-HIV Drug Efavirenz: Investigations on Thermodynamic and Dissolution Properties.[1] Crystal Growth & Design.[1][3] Link

  • Radesca, L. et al. (1999). Crystalline forms of efavirenz.[3][4][5] U.S. Patent 5,965,729. Link

  • Mahapatra, S. et al. (2010).[3] New Solid State Forms of the Anti-HIV Drug Efavirenz.[3] Crystal Growth & Design.[1][3] Link

Sources

minimizing on-column degradation of Efavirenz amino alcohol methyl carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing On-Column Degradation

Welcome, researchers and drug development professionals. This technical support center is designed to provide you with in-depth troubleshooting guidance for a common challenge encountered during the HPLC analysis of Efavirenz and its related substances: the on-column degradation of Efavirenz amino alcohol methyl carbamate. As your Senior Application Scientist, I will guide you through understanding the root causes of this degradation and provide actionable protocols to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: We are observing a new, unexpected peak eluting close to our main analyte, Efavirenz amino alcohol methyl carbamate, and the peak area of our analyte is inconsistent. Could this be on-column degradation?

A1: Yes, this is a classic sign of on-column degradation. The appearance of unexpected peaks, often with tailing, and a corresponding decrease in the main analyte's peak area are strong indicators that your compound is not stable under the current chromatographic conditions. The Efavirenz amino alcohol methyl carbamate is susceptible to degradation, particularly hydrolysis, which can be catalyzed by the mobile phase or the stationary phase itself.

Forced degradation studies on Efavirenz have shown that the benzoxazine ring is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] Although the amino alcohol methyl carbamate is not a benzoxazine, the carbamate functional group can also be prone to hydrolysis.

Q2: What are the most likely mechanisms for the on-column degradation of Efavirenz amino alcohol methyl carbamate?

A2: The primary degradation pathway for Efavirenz amino alcohol methyl carbamate during HPLC analysis is likely hydrolysis of the methyl carbamate group . This can be catalyzed by:

  • Mobile Phase pH: Both acidic and basic conditions can promote the hydrolysis of the carbamate linkage, leading to the formation of the corresponding amino alcohol and other degradants. Studies on Efavirenz have demonstrated its instability in both acidic and alkaline solutions.[2][3]

  • Stationary Phase Interactions: The silica backbone of many reversed-phase columns has surface silanol groups (Si-OH). These silanols can act as catalytic sites for hydrolysis, especially at intermediate pH ranges (pH 4-7) where they are partially ionized.[4]

A secondary, though less common, possibility could be thermal degradation , especially if the column oven temperature is set too high. Efavirenz has shown susceptibility to thermal degradation.[1]

Below is a diagram illustrating the potential degradation pathway and the factors influencing it.

cluster_degradation On-Column Degradation Pathway cluster_factors Influencing Factors Analyte Efavirenz Amino Alcohol Methyl Carbamate Degradant Amino Alcohol Degradant + CH3OH + CO2 Analyte->Degradant Hydrolysis pH Mobile Phase pH (Acidic or Basic) pH->Degradant Silanols Stationary Phase (Surface Silanols) Silanols->Degradant Temp High Temperature Temp->Degradant

Caption: Potential on-column degradation of Efavirenz amino alcohol methyl carbamate.

Troubleshooting Guides

Here are detailed troubleshooting guides to address on-column degradation.

Guide 1: Optimizing Mobile Phase pH

The pH of your mobile phase is the most critical parameter to control. Since the carbamate is susceptible to both acid and base-catalyzed hydrolysis, finding an optimal pH window is crucial.

Experimental Protocol: pH Scouting

  • Preparation of Buffers: Prepare a series of mobile phase buffers at different pH values. Good choices for buffers around the neutral to slightly acidic range are phosphate or ammonium formate.

    • pH 3.0: 0.1% Formic acid in water

    • pH 4.5: 10 mM Ammonium formate, pH adjusted with formic acid

    • pH 6.0: 10 mM Ammonium phosphate, pH adjusted with phosphoric acid

  • Sample Preparation: Prepare a fresh solution of Efavirenz amino alcohol methyl carbamate in a suitable diluent (e.g., acetonitrile/water mixture).

  • Chromatographic Analysis:

    • Equilibrate your column with the first mobile phase (e.g., pH 3.0 buffer mixed with your organic modifier) for at least 20 column volumes.

    • Inject the sample and acquire the chromatogram.

    • Repeat the process for each pH value, ensuring proper column equilibration between runs.

  • Data Analysis: Compare the peak area of the main analyte and the area of any degradation peaks across the different pH values.

Data Summary Table:

Mobile Phase pHAnalyte Peak AreaDegradant Peak Area (%)Observations
3.0Highest< 0.1%Sharp peak, minimal degradation.
4.5Slightly lower0.5%Small shoulder on the main peak.
6.0Significantly lower2.5%Broad peak with a noticeable degradant peak.
Guide 2: Selecting the Appropriate HPLC Column

The choice of stationary phase can significantly impact on-column degradation.

Column Selection Strategy

  • End-Capped Columns: Opt for columns that are thoroughly end-capped. End-capping neutralizes many of the reactive surface silanol groups, reducing their catalytic activity.

  • Sterically Protected Columns: Columns with bulky side chains near the silica surface (sterically protected) can also hinder the interaction of the analyte with residual silanols.

  • Hybrid Silica Columns: These columns have a hybrid organic/inorganic backbone, which can offer a wider usable pH range and potentially lower silanol activity.

Experimental Protocol: Column Screening

  • Column Selection: Choose a few columns with different stationary phase characteristics (e.g., a standard C18, a highly end-capped C18, and a hybrid particle C18).

  • Chromatographic Analysis: Using the optimized mobile phase from Guide 1, analyze your sample on each column.

  • Data Analysis: Compare the peak shape, efficiency, and the presence of any degradation products.

Data Summary Table:

Column TypeStationary PhasePeak AsymmetryDegradant Peak Area (%)
Column AStandard C181.40.8%
Column BEnd-capped C181.1< 0.1%
Column CHybrid C181.20.2%
Guide 3: The Impact of Temperature and Flow Rate

Higher temperatures can accelerate degradation reactions. Similarly, a longer residence time on the column can increase the extent of degradation.

Experimental Protocol: Temperature and Flow Rate Optimization

  • Temperature Study:

    • Using the optimized mobile phase and column, run the analysis at different column temperatures (e.g., 25°C, 30°C, 40°C).

    • Monitor the formation of the degradant peak.

  • Flow Rate Study:

    • At the optimal temperature, vary the flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min).

    • A higher flow rate will reduce the analysis time and the analyte's contact time with the stationary phase.

Data Summary Table:

Temperature (°C)Flow Rate (mL/min)Degradant Peak Area (%)
401.01.5%
301.00.3%
251.0< 0.1%
250.80.2%
251.2< 0.1%

Workflow for Minimizing On-Column Degradation

The following diagram outlines a systematic approach to troubleshooting and minimizing the on-column degradation of Efavirenz amino alcohol methyl carbamate.

Start Problem: Suspected On-Column Degradation Step1 Step 1: Mobile Phase pH Optimization Start->Step1 Step2 Step 2: Column Selection Step1->Step2 Optimized pH Step3 Step 3: Temperature & Flow Rate Adjustment Step2->Step3 Selected Column End Result: Minimized Degradation Step3->End Final Method

Caption: Systematic workflow for troubleshooting on-column degradation.

By following these guidelines, you can develop a robust and reliable HPLC method for the analysis of Efavirenz amino alcohol methyl carbamate, ensuring the accuracy and integrity of your results.

References

  • U.S. National Library of Medicine. "Efavirenz amino alcohol methyl carbamate". PubChem. [Link]

  • Singh, S., et al. (2018). Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. Journal of Pharmaceutical and Biomedical Analysis, 149, 456-471. [Link]

  • Kumar, R., et al. (2011). Stability Indicating Analytical Method Development and Validation of Efavirenz Quantification by High Performance Liquid Chromatography. American-Eurasian Journal of Scientific Research, 6(3), 147-153. [Link]

  • Sahoo, S. K., et al. (2024). Systematic approach to develop and validate High Performance Liquid Chromatographic method for efavirenz and its degradants. Journal of Applied Pharmaceutical Research, 12(3), 119-128. [Link]

  • MicroSolv Technology Corporation. "Degradation of Samples Due to Hydrolysis in HPLC Columns". [Link]

  • Dolan, J. W. (2010). On-Column Sample Degradation. LCGC North America, 28(11), 964-969. [Link]

  • Waters Corporation. (2017). "Extend LC Column Lifetime: 3 Tips for Chemical Stability". [Link]

  • ResearchGate. (n.d.). Forced degradation study for efavirenz. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

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Validation & Comparative

A Comparative Stability Analysis: Efavirenz vs. its Amino Alcohol Methyl Carbamate Precursor

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development and Manufacturing

Introduction: The Critical Relationship Between a Drug and its Precursors

In the synthesis of Active Pharmaceutical Ingredients (APIs), the stability of intermediates and related substances is as crucial as that of the final drug product. These compounds can impact the purity, safety, and overall quality of the API. Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, is a prime example.[1][2] Its synthesis involves several key intermediates, one of which is the (S)-Methyl {4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-1-yl]phenyl}carbamate, hereafter referred to as Efavirenz Amino Alcohol Methyl Carbamate.[3][4] This compound is the direct precursor to the cyclized benzoxazinone ring system of Efavirenz.[5]

This guide provides a framework for a comparative stability study of Efavirenz and its amino alcohol methyl carbamate precursor. Understanding the relative stability of these two molecules is paramount for optimizing synthesis, controlling impurity profiles, and ensuring the quality of the final drug substance. While extensive data exists on the stability of Efavirenz, this guide proposes a scientifically rigorous protocol to generate comparative data for its key carbamate precursor, leveraging established analytical methodologies.

Structural and Mechanistic Considerations for Stability

The core structural difference between Efavirenz and its precursor lies in the cyclic benzoxazinone of Efavirenz versus the open-chain carbamate of the precursor. This difference suggests a potential disparity in their chemical stability. The intramolecular cyclization that forms Efavirenz from the amino alcohol methyl carbamate results in a more rigid and potentially more stable structure.[6] Conversely, the carbamate functional group in the precursor may be more susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amino alcohol.

This guide outlines a forced degradation study designed to test this hypothesis by subjecting both compounds to a range of stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[7][8]

Experimental Design: A Head-to-Head Forced Degradation Study

A forced degradation study is an essential tool to elucidate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][8] The following workflow is proposed for a direct comparison of Efavirenz and its amino alcohol methyl carbamate precursor.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH) cluster_analysis Analysis prep_efv Efavirenz Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) prep_efv->acid Expose base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) prep_efv->base Expose oxidation Oxidative Stress (e.g., 3% H2O2, RT) prep_efv->oxidation Expose thermal Thermal Stress (e.g., 70°C, solid state) prep_efv->thermal Expose photo Photolytic Stress (e.g., ICH Q1B) prep_efv->photo Expose prep_carbamate Carbamate Precursor Stock Solution prep_carbamate->acid Expose prep_carbamate->base Expose prep_carbamate->oxidation Expose prep_carbamate->thermal Expose prep_carbamate->photo Expose hplc Stability-Indicating HPLC-UV acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Acquisition & Comparison (% Degradation, Impurity Profile) hplc->data

Caption: Proposed Experimental Workflow for Comparative Stability Study.

Detailed Experimental Protocols

1. Materials and Reagents:

  • Efavirenz Reference Standard

  • Efavirenz Amino Alcohol Methyl Carbamate (synthesis-derived or from a chemical supplier)[9][10][11]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Deionized water

2. Stability-Indicating HPLC Method: A robust stability-indicating HPLC method is crucial for separating the parent compounds from their degradation products. Based on published methods for Efavirenz, the following parameters are recommended.[12][13][14]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a buffer such as 0.05 M ammonium dihydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid) in a 50:50 v/v ratio.[7][13]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 247 nm[12][15]

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

3. Preparation of Stock Solutions: Prepare individual stock solutions of Efavirenz and Efavirenz Amino Alcohol Methyl Carbamate in methanol or a suitable solvent at a concentration of 1 mg/mL.[16][17]

4. Forced Degradation Procedure:

  • Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 1N HCl. Heat the solutions at 80°C for 6 hours.[12] Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 1N NaOH. Heat the solutions at 80°C for 6 hours.[12] Cool, neutralize with 1N HCl, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Keep the solutions at room temperature for 24 hours, protected from light.[12][18] Dilute with mobile phase to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation: Expose the solid powders of both compounds to a temperature of 70°C for 48 hours.[19] Subsequently, prepare solutions of approximately 100 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A parallel set of samples should be wrapped in aluminum foil as dark controls.

Data Presentation and Interpretation

The primary output of this study will be a quantitative comparison of the degradation of Efavirenz and its carbamate precursor under various stress conditions. The results should be summarized in a clear, tabular format.

Table 1: Comparative Degradation of Efavirenz and its Amino Alcohol Methyl Carbamate Precursor

Stress ConditionEfavirenz (% Degradation)Efavirenz Amino Alcohol Methyl Carbamate (% Degradation)Major Degradation Products
Acid Hydrolysis
(0.1N HCl, 80°C, 6h)
Base Hydrolysis
(0.1N NaOH, 80°C, 6h)
Oxidative Stress
(3% H₂O₂, RT, 24h)
Thermal Stress
(70°C, 48h, solid)
Photolytic Stress
(ICH Q1B)

Hypothesized Degradation Pathways

Based on the chemical structures, distinct degradation pathways can be hypothesized. Efavirenz is known to undergo degradation, forming several products, though it is relatively stable to oxidation.[7][20] The primary degradation pathway for the amino alcohol methyl carbamate is likely the hydrolysis of the carbamate linkage.

G cluster_carbamate Carbamate Precursor Degradation cluster_efavirenz Efavirenz Degradation Carbamate Efavirenz Amino Alcohol Methyl Carbamate AminoAlcohol Efavirenz Amino Alcohol (Hydrolysis Product) Carbamate->AminoAlcohol Acid/Base Hydrolysis Efavirenz Efavirenz Degradants Various Degradation Products (e.g., ring-opened species) Efavirenz->Degradants Acid/Base/Photo Stress

Caption: Hypothesized Primary Degradation Pathways.

Conclusion

This guide provides a comprehensive framework for conducting a comparative stability study of Efavirenz and its key synthetic precursor, Efavirenz Amino Alcohol Methyl Carbamate. By employing a rigorous forced degradation protocol and a validated stability-indicating HPLC method, researchers can elucidate the intrinsic stability of both molecules. The resulting data is invaluable for process chemists and formulation scientists, aiding in the control of impurities, optimization of manufacturing processes, and ensuring the final drug product's quality and safety. The anticipated results would likely confirm the higher stability of the cyclized Efavirenz molecule compared to its open-chain carbamate precursor, particularly under hydrolytic stress conditions.

References

  • ResearchGate. (n.d.). Forced degradation study for efavirenz. Retrieved from [Link]

  • International Scholars Journals. (n.d.). Stability- indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability Indicating Analytical Method Development and Validation of Efavirenz Quantification by High Performance Liquid Chromatographic Technique. Retrieved from [Link]

  • MDPI. (2022). Efavirenz: History, Development and Future. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Retrieved from [Link]

  • ClinPGx. (n.d.). Efavirenz Pathway, Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. Retrieved from [Link]

  • PubMed. (2018). Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies of efavirenz. Retrieved from [Link]

  • ResearchGate. (2015). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • Oxford Academic. (2021). Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. Retrieved from [Link]

  • (n.d.). Stability Study and Densitometric Determination of Efavirenz in Tablet by Normal Phase Thin Layer Chromatography. Retrieved from [Link]

  • Bentham Science. (2019). Forced Degradation Study for Tenofovir DF, Lamivudine and Efavirenz in Triple Combination Anti-Retroviral Tablets and Development of Validated Stability Indicating Assay Method by UPLC. Retrieved from [Link]

  • (2016). Stability-Indicating-Hplc-Method-For-The-Simultaneous-Estimation-Ofefavirenz-Emtricitabine-And-Tenofovir-In-Combined-Pha. Retrieved from [Link]

  • Oxford Academic. (n.d.). Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]

  • ResearchGate. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. Retrieved from [Link]

  • (n.d.). A New Method for Determination of Efavirenz and pKa by Using LC-UV. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of analogs of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

  • PubMed. (2015). A concise flow synthesis of efavirenz. Retrieved from [Link]

  • FireScholars. (n.d.). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. Retrieved from [Link]

  • ResearchGate. (2019). The Efavirenz: Structure-Activity Relantionship and Synthesis Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of efavirenz.
  • World Health Organization. (2023). EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. Retrieved from [Link]

  • PubChem. (n.d.). Efavirenz amino alcohol methyl carbamate. Retrieved from [Link]

  • Veeprho. (n.d.). Efavirenz Amino Alcohol Methyl Carbamate. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Efavirenz Amino Alcohol Methyl Carbamate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.